1-[2-(Methylamino)ethyl]pyrrolidin-2-one hydrochloride
Overview
Description
“1-[2-(Methylamino)ethyl]pyrrolidin-2-one hydrochloride” is a chemical compound with the IUPAC name 1-[2-(methylamino)ethyl]-2-pyrrolidinone hydrochloride . It has a molecular weight of 178.66 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H14N2O.ClH/c1-8-4-6-9-5-2-3-7(9)10;/h8H,2-6H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound “this compound” is a powder that is stored at room temperature . It has a molecular weight of 178.66 .Scientific Research Applications
Forensic Science Application :
- Study by Nycz et al. (2016) identified novel hydrochloride salts of cathinones, including compounds related to 1-[2-(Methylamino)ethyl]pyrrolidin-2-one. This research is significant for the identification and differentiation of cathinone derivatives in forensic analyses.
Synthetic Chemistry and Antibiotic Development :
- Lall et al. (2012) developed a stereoselective synthesis for a compound related to 1-[2-(Methylamino)ethyl]pyrrolidin-2-one hydrochloride, as a key intermediate in the preparation of an antibiotic for respiratory tract infections. This showcases the compound's importance in medicinal chemistry.
Agricultural Chemistry :
- Robacker et al. (1997) investigated amines, including derivatives of 1-[2-(Methylamino)ethyl]pyrrolidin-2-one, for their effectiveness as attractants for Mexican fruit flies. This research contributes to the development of more effective pest control methods in agriculture.
Pharmaceutical Research :
- Fujio et al. (2000) synthesized derivatives of 1-[2-(Methylamino)ethyl]pyrrolidin-2-one as 5-HT2 receptor antagonists, highlighting their potential in treating platelet aggregation disorders.
Organic Chemistry and Material Science :
- Singh et al. (2003) explored the synthesis of organotellurium ligands involving pyrrolidine derivatives. This research is vital for developing new materials and catalysts in organic synthesis.
Antibacterial Research :
- Kim et al. (2006) reported the synthesis of carbapenem derivatives with a pyrrolidine moiety, exhibiting potent antibacterial activity, thus highlighting the pharmaceutical significance of such compounds.
Safety and Hazards
Future Directions
While specific future directions for “1-[2-(Methylamino)ethyl]pyrrolidin-2-one hydrochloride” are not available, the biological importance of pyrrolone and pyrrolidinone derivatives has been recognized, and these compounds are considered promising scaffolds for future studies . They have been synthesized and found to have various significant biological activities, suggesting that these derivatives can be used for the future development of novel compounds active against different infections and diseases .
Properties
IUPAC Name |
1-[2-(methylamino)ethyl]pyrrolidin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-8-4-6-9-5-2-3-7(9)10;/h8H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOULYGZDCHFHOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCCC1=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311313-78-6 | |
Record name | 2-Pyrrolidinone, 1-[2-(methylamino)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311313-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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